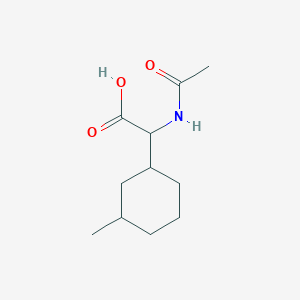

2-Acetamido-2-(3-methylcyclohexyl)acetic acid

Description

2-Acetamido-2-(3-methylcyclohexyl)acetic acid is a chiral α-acetamido carboxylic acid characterized by a 3-methylcyclohexyl substituent attached to the α-carbon of an acetic acid backbone. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol (estimated).

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

2-acetamido-2-(3-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C11H19NO3/c1-7-4-3-5-9(6-7)10(11(14)15)12-8(2)13/h7,9-10H,3-6H2,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

WNSCWXATSNXISF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid typically involves the acylation of 3-methylcyclohexylamine with acetic anhydride, followed by the hydrolysis of the resulting intermediate. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or thiols in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2-Acetamido-2-(3-methylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylcyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-acetamido-2-(3-methylcyclohexyl)acetic acid becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

Cyclohexyl vs. 3-Methylcyclohexyl :

- The 3-methyl group on the cyclohexane ring introduces steric hindrance and enhanced lipophilicity compared to the unsubstituted cyclohexyl analog (logP ~1.5 vs. ~1.2) . This may improve membrane permeability in biological systems but complicates synthesis due to regioselective methylation requirements.

Positional Isomerism (Meta vs. Para/Ortho) :

- Analogous to the meta-tolyl derivative (), the 3-methylcyclohexyl group’s position likely influences electronic interactions with target biomolecules. For example, meta-substituted compounds often exhibit distinct binding affinities compared to para or ortho isomers .

Chirality and Stereochemistry :

- Unlike the racemic 2-acetamido-2-cyclohexylacetic acid, the 3-methylcyclohexyl variant may exhibit chirality depending on the substitution pattern. This could mirror the (R)-configured 4-chlorophenyl analog, which is prioritized in asymmetric drug synthesis .

Synthetic Accessibility :

- The cyclohexyl analog is synthesized via glycine acylation (), but introducing the 3-methyl group likely requires advanced methods like transition-metal-catalyzed C–H activation or cyclohexene functionalization , increasing production costs .

Its structural complexity aligns it more with pharmaceutical intermediates (e.g., chiral building blocks) than industrial applications .

Biological Activity

2-Acetamido-2-(3-methylcyclohexyl)acetic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid is C₁₁H₁₅NO₂, with a molecular weight of approximately 195.25 g/mol. The compound features an acetamido group, which contributes to its solubility and interaction with biological systems.

Research indicates that 2-Acetamido-2-(3-methylcyclohexyl)acetic acid may interact with various biological pathways:

- ATPase Activity : The compound has been shown to influence ATPase activity in cells, which is critical for energy metabolism and cellular transport mechanisms. Compounds that stimulate basal ATPase activity are often considered substrates for P-glycoprotein (P-gp), a key player in drug transport across cellular membranes .

- Multi-drug Resistance Reversal : Preliminary studies suggest that this compound may reverse multi-drug resistance in cancer cells by enhancing the intracellular concentration of chemotherapeutic agents, such as paclitaxel. This effect is particularly significant in cell lines overexpressing P-gp .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid:

Case Studies

- Cancer Cell Studies : In vitro studies demonstrated that treatment with 2-Acetamido-2-(3-methylcyclohexyl)acetic acid led to a notable increase in the efficacy of paclitaxel against drug-resistant cancer cell lines. The compound was able to enhance the uptake of paclitaxel, suggesting a mechanism involving P-gp inhibition or modulation .

- Toxicological Assessments : Toxicological evaluations indicated that while the compound exhibits beneficial effects at therapeutic concentrations, it also poses risks at higher doses, including acute toxicity and skin irritation . This highlights the need for careful dosage management in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.